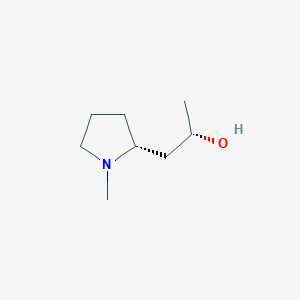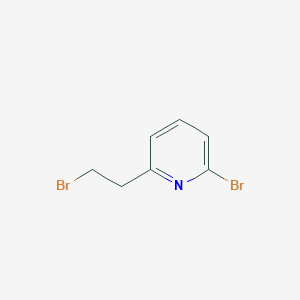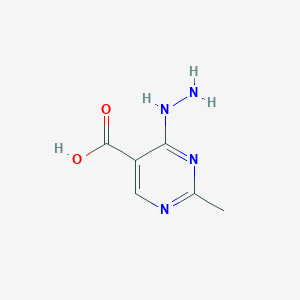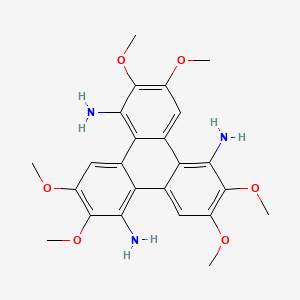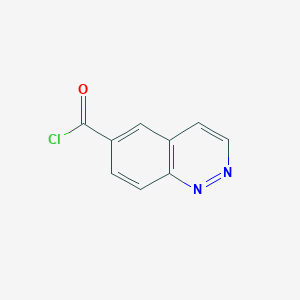
Cinnoline-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-6-carbonyl chloride is a derivative of cinnoline, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-6-carbonyl chloride typically involves the chlorination of cinnoline-6-carboxylic acid. One common method is to react cinnoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Cinnoline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to cinnoline-6-carboxaldehyde or cinnoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, oxidation reactions can convert this compound to higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
Aplicaciones Científicas De Investigación
Cinnoline-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of cinnoline-6-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparación Con Compuestos Similares
Cinnoline-6-carbonyl chloride can be compared with other similar compounds such as:
Quinoline-6-carbonyl chloride: Similar in structure but with a nitrogen atom at position 1 instead of 2.
Isoquinoline-6-carbonyl chloride: Another isomer with the nitrogen atom at position 2 but in a different ring system.
Phthalazine-6-carbonyl chloride: An isomeric compound with nitrogen atoms at positions 1 and 4.
Propiedades
Número CAS |
519141-64-1 |
|---|---|
Fórmula molecular |
C9H5ClN2O |
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
cinnoline-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H |
Clave InChI |
SYIGJEDJKCLREG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



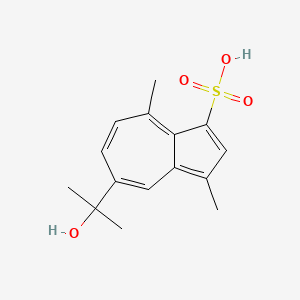
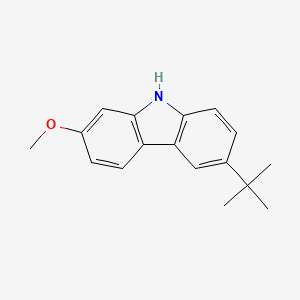
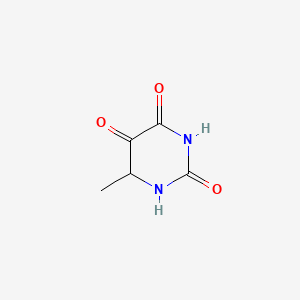
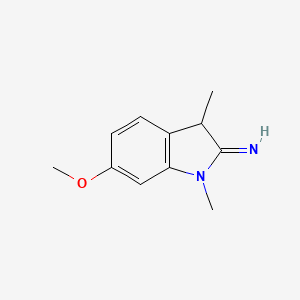


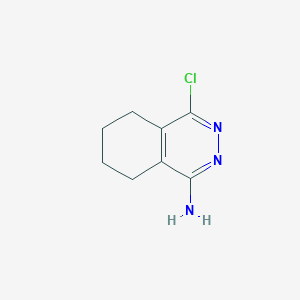
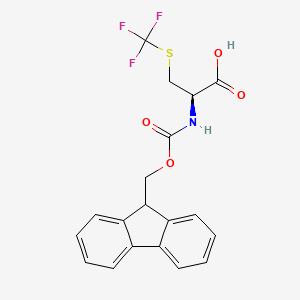
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
